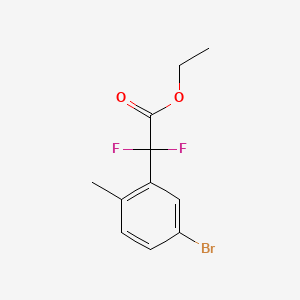

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O2/c1-3-16-10(15)11(13,14)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPFUEMXTDPKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Br)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681999 | |

| Record name | Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-72-5 | |

| Record name | Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

The second round of searches provided more specific and useful information. The key finding is a paper describing the copper-catalyzed cross-coupling of aryl iodides with ethyl bromodifluoroacetate[1]. This method appears to be a highly plausible route for the synthesis of the target molecule, Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate. The search also provided information on the synthesis of a potential precursor, 1-bromo-4-iodo-2-methylbenzene[2][3][4][5], which could serve as the aryl iodide coupling partner. Additionally, I found information on an alternative precursor, 5-bromo-2-methylbenzaldehyde[6][7], which could be used in a Reformatsky-type reaction, another potential synthetic route.

However, I still lack a specific, detailed experimental protocol for the synthesis of the exact target molecule. The cross-coupling reaction described in result[1] was for a different aryl iodide, so the reaction conditions might need optimization for the 5-bromo-2-methylphenyl system. Similarly, while the Reformatsky reaction is a general method, its application to 5-bromo-2-methylbenzaldehyde and ethyl bromodifluoroacetate would require a specific procedure.

To create a comprehensive technical guide, I need to bridge these gaps. I will now focus on designing a plausible and detailed synthetic protocol based on the most promising route, the copper-catalyzed cross-coupling reaction. This will involve adapting the procedure from the literature to the specific substrates of interest. I will also need to outline the synthesis of the key precursor, 1-bromo-4-iodo-2-methylbenzene. Finally, I will structure the guide with the required sections, including an introduction, detailed experimental procedures, data summary, and diagrams. I believe I have enough foundational information to construct the guide without further searches, by applying chemical principles and knowledge of reaction mechanisms to adapt the existing protocols.

Introduction: The Significance of α,α-Difluoroarylacetates in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the α,α-difluoroarylacetate moiety has garnered significant attention. The geminal difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, enhancing metabolic stability, increasing binding affinity, and altering electronic properties without significantly increasing steric bulk. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromo- and methyl-substituted phenyl ring provides a versatile scaffold for further chemical modifications, making its efficient synthesis a topic of considerable interest for researchers and drug development professionals.

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and present the expected analytical data for the final compound and its key precursor.

Synthetic Strategy: A Copper-Catalyzed Cross-Coupling Approach

While several methods exist for the formation of α,α-difluoroarylacetates, including the Reformatsky reaction, a copper-catalyzed cross-coupling reaction between an aryl iodide and ethyl bromodifluoroacetate presents a highly effective and direct approach. This methodology, inspired by the work of Kitagawa and coworkers in the synthesis of fluorinated α-tocopherol derivatives, offers high yields and functional group tolerance.[1]

The overall synthetic workflow can be visualized as a two-step process:

-

Synthesis of the Key Precursor: Preparation of 1-bromo-4-iodo-2-methylbenzene from commercially available 4-bromo-2-methylaniline via a Sandmeyer-type reaction.

-

Copper-Catalyzed Cross-Coupling: The reaction of 1-bromo-4-iodo-2-methylbenzene with ethyl bromodifluoroacetate in the presence of copper powder to yield the target molecule.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-4-iodo-2-methylbenzene

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to aryl iodides.

Materials:

-

4-Bromo-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-bromo-4-iodo-2-methylbenzene as a solid or oil.

Part 2: Synthesis of this compound

This procedure is adapted from the copper-catalyzed cross-coupling methodology.[1]

Materials:

-

1-Bromo-4-iodo-2-methylbenzene

-

Ethyl bromodifluoroacetate

-

Copper Powder (activated)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Hexanes

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (2.5 eq) and 1-bromo-4-iodo-2-methylbenzene (1.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMSO to the flask, followed by ethyl bromodifluoroacetate (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper residues, washing the pad with ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Reaction Mechanism: Copper-Catalyzed Cross-Coupling

The mechanism of the copper-catalyzed cross-coupling reaction is believed to proceed through the formation of an organocopper intermediate.

Figure 2: Proposed mechanism for the copper-catalyzed cross-coupling reaction.

Initially, oxidative addition of the aryl iodide to the copper(0) surface or nanoparticles generates an organocopper(I) species. This is followed by a ligand exchange with ethyl bromodifluoroacetate. The final step is a reductive elimination from the organocopper(III) intermediate to form the desired product and regenerate a copper(I) species.

Data Summary

The following table summarizes the expected properties of the key intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Bromo-4-iodo-2-methylbenzene | C₇H₆BrI | 296.93 | Off-white to yellow solid |

| This compound | C₁₁H₁₁BrF₂O₂ | 293.11 | Colorless to pale yellow oil |

Conclusion

The presented synthetic route, centered around a copper-catalyzed cross-coupling reaction, provides a reliable and efficient method for the preparation of this compound. This guide offers a detailed experimental framework for researchers and professionals in the fields of synthetic and medicinal chemistry. The versatility of the final product as a chemical building block underscores the importance of robust synthetic methodologies for its production. Careful execution of the described protocols, coupled with standard laboratory safety practices, should enable the successful synthesis of this valuable compound.

References

-

Kitagawa, Y., et al. (2000). Synthesis of 4,4-Difluoro-α-tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate with Aryl Iodide in the Presence of Copper Powder. Heterocycles, 52(2), 895-904. [Link]

-

Organic Syntheses. (1941). o-Iodotoluene. Org. Synth., 21, 67. [Link]

-

Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Bromo-4-iodo-2-methylbenzene | 202865-85-8 [sigmaaldrich.com]

- 4. 1-bromo-4-iodo-2-methylbenzene, CAS No. 202865-85-8 - iChemical [ichemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 001chemical.com [001chemical.com]

A Technical Guide to Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate (CAS 1226808-72-5): Synthesis, Properties, and Applications in Modern Chemistry

Introduction

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. Its structure, which combines a substituted aromatic ring with a gem-difluoroester moiety, makes it a valuable and versatile building block in synthetic chemistry. The incorporation of fluorine atoms, particularly the difluoromethylene (-CF2-) group, into organic molecules is a widely recognized strategy in drug discovery for modulating physicochemical and biological properties.[1] This group can act as a bioisostere for ether or carbonyl functionalities, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2]

This technical guide provides a comprehensive overview of this compound, covering its structural and physicochemical characteristics, a detailed, field-proven synthetic protocol, and its potential applications as a key intermediate for researchers, particularly those in drug development.

Physicochemical and Structural Characteristics

The unique properties of this molecule arise from the specific arrangement of its functional groups: a bromine atom for subsequent cross-coupling reactions, a methyl group influencing steric and electronic properties, and the electron-withdrawing difluoroacetate group.

Chemical Structure

The structure consists of a benzene ring substituted at the 1, 2, and 4 positions. A difluoroacetate group is attached at position 1, a methyl group at position 2, and a bromine atom at position 4 (relative to the difluoroacetate).

Caption: Chemical Structure of this compound.

Key Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 1226808-72-5 | [3] |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ | [3] |

| Molecular Weight | 293.10 g/mol | [3] |

| Typical Purity | ≥95% | [3] |

| Physical State | Not specified, likely a liquid or low-melting solid | |

| Storage Conditions | Store at 2-8°C, keep in a dark place under an inert atmosphere |

Spectroscopic Profile (Theoretical)

-

¹H NMR: Signals corresponding to the aromatic protons will appear in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by their positions relative to the bromine and methyl groups. A quartet (approx. 4.3 ppm) and a triplet (approx. 1.3 ppm) will be characteristic of the ethyl ester group. A singlet for the methyl group protons will be present in the upfield region (approx. 2.2-2.5 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the two carbons of the ethyl group, the carbonyl carbon, and the key difluoromethyl carbon. The carbon of the -CF₂- group is expected to appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent and not coupled to any nearby protons. This signal provides a clear diagnostic marker for the presence of the difluoroacetate moiety.

Synthesis and Mechanism

The synthesis of aryl-difluoroacetates is most effectively achieved through metal-catalyzed cross-coupling reactions. The protocol described here is a robust and widely applicable copper-mediated method, valued for its operational simplicity and use of commercially available reagents.[4]

Recommended Synthetic Protocol: Copper-Mediated Cross-Coupling

This procedure details the coupling of an appropriate aryl halide with ethyl bromodifluoroacetate. The causality for key experimental choices is explained to ensure reproducibility and understanding.

Protocol Steps:

-

Reactor Preparation: A multi-neck, round-bottom flask is flame-dried under a vacuum and subsequently purged with an inert gas (Argon or Nitrogen). This step is critical as the organocopper intermediates are sensitive to oxygen and moisture, which can quench the reaction.

-

Reagent Addition: To the flask, add activated copper powder (3.0 equivalents). The copper is the stoichiometric mediator for the formation of the key organocopper reagent. Follow this with the aryl halide, 5-bromo-2-methylphenyl iodide (1.0 equivalent), and anhydrous dimethyl sulfoxide (DMSO). DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the reagents and stabilize the copper intermediates.

-

Reagent Pre-mixing: In a separate, dry vessel under an inert atmosphere, prepare a solution of ethyl bromodifluoroacetate (2.5 equivalents) in anhydrous DMSO. Ethyl bromodifluoroacetate is the electrophilic source of the difluoroacetate moiety.[5]

-

Reaction Execution: Add the ethyl bromodifluoroacetate solution dropwise to the stirred suspension of copper and aryl iodide at room temperature. After the addition is complete, heat the reaction mixture to 50-60°C. The elevated temperature is necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS analysis. The reaction is typically complete within 4-12 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium chloride. This step neutralizes reactive species.

-

Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reaction Workflow

The workflow illustrates the key stages from starting materials to the final, purified product.

Caption: Workflow for the copper-mediated synthesis of the title compound.

Applications and Research Significance

The primary value of this compound lies in its utility as a versatile synthetic intermediate.[6] The presence of both a bromine atom and an ester functional group allows for orthogonal chemical modifications.

Role as a Fluorinated Building Block

The ethoxycarbonyl-difluoromethyl (−CF₂CO₂Et) group is a key synthon for introducing the difluoromethylene unit.[1] This moiety serves as a handle for further transformations, enabling the synthesis of a wide range of more complex fluorinated molecules.

Potential in Medicinal Chemistry

This compound is an ideal starting point for constructing novel therapeutic agents. The bromine atom can be readily functionalized via well-established palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. This dual functionality allows for rapid library synthesis in lead optimization campaigns. The strategic placement of the difluoro group can block metabolic oxidation at the benzylic position, potentially increasing the half-life of a drug candidate.[7]

Logical Application Pathway

The diagram below outlines the potential synthetic transformations starting from the title compound, highlighting its versatility.

Caption: Potential synthetic pathways using the title compound as a key intermediate.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern synthetic chemistry. Its well-defined structure, featuring orthogonal functional handles and the strategically important difluoromethylene group, makes it an ideal substrate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The copper-mediated synthetic route presented here offers a reliable and scalable method for its preparation, empowering researchers to explore new chemical space in the development of next-generation pharmaceuticals and advanced materials.

References

-

Goti, G., et al. (2017). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. PMC. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (2020). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers. Available at: [Link]

-

ResearchGate. (2014). Synthesis of Aryl-α,α-difluoroacetonitriles by Copper-Mediated Cross-Coupling of Aryl Halides with TMSCF2CN. Available at: [Link]

-

Thieme Chemistry. (2017). Monofluoro Aryl Acetates via Copper Catalysis. Available at: [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

- Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.

-

Wiley Online Library. (2019). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (2019). Application of esters in pharmaceutical chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. Available at: [Link]

-

ResearchGate. (2020). Copper‐Catalyzed C3−H Difluoroacetylation of Quinoxalinones with Ethyl Bromodifluoroacetate. Available at: [Link]

-

ResearchGate. (2015). Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Ethyl difluoroacetate. PubChem. Available at: [Link]

-

PharmaCompass. (n.d.). ethyl 2,2-difluoro-2-bromoacetate. Available at: [Link]

Sources

- 1. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 6. nbinno.com [nbinno.com]

- 7. chemrxiv.org [chemrxiv.org]

Spectroscopic and Analytical Characterization of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural confirmation and purity assessment of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate (CAS No: 1226808-72-5). As a compound featuring a unique combination of a difluoroester moiety and a substituted aromatic ring, its unambiguous characterization is paramount for its application in synthetic chemistry, drug discovery, and materials science.

This document is structured to provide not just raw data, but a foundational understanding of the principles behind the data acquisition and interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established chemical principles and data from analogous structures. While complete, formally published spectra for this exact molecule are not prevalent in the public domain, this guide synthesizes a robust, predictive analysis based on extensive data from its core structural fragments.

The molecular structure, with a formula of C₁₁H₁₁BrF₂O₂ and a molecular weight of 293.11 g/mol , presents several key features for spectroscopic analysis: an ethyl ester group, a quaternary difluorinated carbon, and a trisubstituted aromatic ring containing both bromine and methyl groups.

Part 1: Plausible Synthetic Route and Analytical Workflow

Proposed Synthesis: Copper-Mediated Cross-Coupling

The synthesis of α,α-difluoroesters bearing aryl groups is efficiently achieved through cross-coupling reactions. A reliable method involves the reaction of a suitable aryl halide with an organometallic reagent derived from a bromodifluoroacetate precursor. The choice of a copper-mediated pathway is based on its proven efficacy for forming carbon-carbon bonds with fluorinated synthons.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add activated copper powder (

A Technical Guide to the Purity and Stability of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

Abstract

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is a fluorinated aromatic compound with significant potential as a building block in pharmaceutical and agrochemical research. The introduction of the difluoroacetate moiety can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. As with any advanced intermediate, ensuring high purity and understanding the stability profile are critical for the successful development of downstream products. This guide provides an in-depth analysis of the purification strategies, stability-indicating analytical methods, and potential degradation pathways for this compound. It is intended for researchers, chemists, and drug development professionals who utilize such fluorinated intermediates.

Introduction and Physicochemical Properties

This compound (CAS 1226808-72-5) is a complex molecule whose utility is directly linked to its quality.[1][2][3][4] The presence of a bromine atom and a difluoroester group on a substituted benzene ring presents unique challenges and considerations for both purification and long-term stability. Understanding its fundamental properties is the first step in effective handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1226808-72-5 | [1][3] |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ | [1] |

| Molecular Weight | 293.1 g/mol | [1] |

| Appearance | Typically a solid or oil (inferred from similar compounds) | N/A |

| Purity (Typical) | ≥95% | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water | N/A |

| Shelf Life | ~1095 days (3 years) under ideal conditions | [1] |

Synthesis and Anticipated Impurity Profile

While specific synthesis routes for this exact molecule are proprietary, analogous preparations involve the coupling of an aryl halide with a difluoroacetate source. A plausible method is the copper-mediated cross-coupling of a 1-bromo-4-iodo-2-methylbenzene derivative with ethyl bromodifluoroacetate.[5][6]

This synthetic approach can introduce several classes of impurities:

-

Starting Materials: Unreacted aryl iodide/bromide and ethyl bromodifluoroacetate.

-

Byproducts: Homocoupling of the aryl starting material, or byproducts from side reactions.

-

Reagent Residues: Residual copper catalysts and ligands.

-

Isomers: Impurities from the synthesis of the brominated aromatic precursor can carry through, such as positional isomers.[7]

The initial purity of the crude product dictates the stringency of the required purification strategy. For example, residual bromine from the synthesis of the aromatic precursor can impart color and may react with certain solvents, necessitating a pre-purification wash with a reducing agent like sodium bisulfite.[7]

Purification Strategies for Optimal Purity

Achieving high purity (>99%) is essential for pharmaceutical applications. A multi-step approach is often necessary.

Crystallization

For solid materials, recrystallization is a powerful and scalable purification technique. The key is solvent selection.[8] For moderately polar brominated aromatics, solvents like ethanol, hexane, or mixed systems such as ethanol/water are effective.[7][9] The ideal solvent will dissolve the compound completely at an elevated temperature but show limited solubility at room or colder temperatures, leaving impurities behind in the mother liquor.[7]

Column Chromatography

For non-crystalline materials or to remove closely related impurities, silica gel column chromatography is the method of choice. Given the structure, a solvent system with a low to medium polarity, such as a gradient of ethyl acetate in hexane, would likely provide effective separation.

Workflow Diagram: Purification and Purity Verification

Caption: A typical workflow for the purification and subsequent analytical verification of the title compound.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The primary degradation pathway is anticipated to be hydrolysis of the ethyl ester.

Hydrolytic Stability

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, difluoroacetic acid, and ethanol. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon can influence the rate of hydrolysis. Forced degradation studies are essential to probe this susceptibility.[10][11]

Photostability

Aromatic bromine compounds can be sensitive to light. Photolytic cleavage of the C-Br bond could occur, leading to radical-mediated degradation pathways. Photostability testing, as outlined in ICH guideline Q1B, should be performed by exposing the solid material and solutions to controlled light sources.[12]

Thermal Stability

The compound is expected to have good thermal stability, a property often imparted by fluorination.[13] However, elevated temperatures, especially in the presence of oxygen or moisture, can accelerate degradation.

Oxidative Stability

While the core structure is relatively robust, the methyl group on the phenyl ring could be a site for oxidation under aggressive conditions, potentially forming a benzylic alcohol or carboxylic acid.

Diagram: Potential Degradation Pathways

Caption: Primary hypothesized degradation routes for the title compound under stress conditions.

Analytical Methodologies for Purity and Stability Assessment

A suite of validated, stability-indicating analytical methods is required to control the quality of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for purity assessment and stability studies.

-

Rationale: The aromatic nature of the compound makes it UV-active, and its moderate polarity is well-suited for separation on a C18 column. This method can effectively separate the parent compound from most potential impurities and degradants.

Table 2: Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar small molecules. |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Provides good peak shape and is compatible with MS detection if needed. |

| Gradient | 50% B to 95% B over 15 min | To elute the parent compound and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full DAD scan is recommended during development. |

| Column Temp. | 30 °C | For reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities, such as residual solvents from the purification process.

Nuclear Magnetic Resonance (NMR)

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified standard. The ¹⁹F NMR will be particularly simple and informative, likely showing a singlet for the equivalent CF₂ group.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical methods.[10][12][14]

-

Preparation: Prepare solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by the validated HPLC method. Aim for 5-20% degradation of the main peak.[12]

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage conditions are recommended:

-

Temperature: Store at 2-8 °C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

-

Light: Protect from light by storing in amber vials or in a dark location.

-

Moisture: Keep in a tightly sealed container to protect from moisture, which could facilitate hydrolysis.

Conclusion

The purity and stability of this compound are paramount to its successful application in research and development. A comprehensive strategy involving robust purification techniques like chromatography and crystallization, coupled with validated, stability-indicating analytical methods such as HPLC, is essential. Understanding its susceptibility to hydrolysis and potential photolytic degradation allows for the implementation of appropriate storage and handling procedures, ensuring the material's integrity over time. This guide provides the foundational knowledge for scientists to confidently utilize this valuable fluorinated building block.

References

- BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.

- Chem-Impex. (n.d.). Ethyl difluoroacetate.

- Labsolu. (n.d.). This compound.

- CHIRALEN. (n.d.). This compound.

- Guidechem. (n.d.). ethyl 2-(4-bromo-2,6-dimethylphenyl)-2,2-difluoroacetate.

- Synthesis of 4,4-difluoro-α-tocopherol using a cross-coupling reaction of bromodifluoroacetate with aryl iodide in the presence of copper powder. (n.d.).

- Enamine. (n.d.). Ethyl bromodifluoroacetate.

- Patel, K., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.

- Bio-Techne. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Singh, S., et al. (2016). Forced degradation studies. MedCrave online.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Page loading... [guidechem.com]

- 3. chiralen.com [chiralen.com]

- 4. Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate_1226808-72-5_해서 화공 [hairuichem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jru.edu.in [jru.edu.in]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pharmasm.com [pharmasm.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. chemimpex.com [chemimpex.com]

- 14. biopharminternational.com [biopharminternational.com]

"solubility of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate in organic solvents"

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Molecular Structure Analysis and Predicted Physicochemical Properties

A molecule's solubility is fundamentally dictated by its structure. The structure of this compound is a composite of several functional groups, each contributing uniquely to its overall physicochemical profile.

-

Substituted Phenyl Ring: The core is a benzene ring substituted with a bromine atom and a methyl group. The bulky, nonpolar nature of this aromatic system contributes significantly to the molecule's lipophilicity. The bromine atom, while electronegative, primarily increases molecular weight and polarizability, which can enhance van der Waals interactions.[3][4]

-

Difluoroacetate Group: The two fluorine atoms attached to the α-carbon are highly electronegative. This gem-difluoro motif can significantly alter a molecule's properties, often increasing metabolic stability and modulating acidity, but its effect on solubility can be complex.[5] While fluorine can participate in hydrogen bonding as an acceptor, the C-F bond itself is not a strong hydrogen bond donor.[3] The high electronegativity of fluorine can, however, polarize nearby bonds, potentially improving interactions with polar solvents.[5]

-

Ethyl Ester Group: This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). It provides a degree of hydrophilic character, counterbalancing the lipophilic phenyl ring.

This combination of a large lipophilic region with polar, halogenated functional groups suggests that the compound will exhibit nuanced solubility, favoring polar aprotic or moderately polar solvents over highly polar protic solvents like water or nonpolar aliphatic solvents like hexanes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1226808-72-5 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ | [1] |

| Molecular Weight | 293.1 g/mol | [1] |

| Appearance | Predicted: Solid or Oil | - |

| Predicted Nature | Lipophilic, moderately polar | Inferred |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Beyond the qualitative "like dissolves like" principle, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar.[7] The distance (Ra) between the HSP coordinates of a solute and a solvent in the 3D Hansen space can be calculated; a smaller distance implies higher affinity.[7] While the experimental HSP of the target compound are unknown, the HSP values of common solvents can guide initial solvent selection for screening.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Nonpolar | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic | |||

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic | |||

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data compiled from various sources)[8][9] |

Based on its structure, this compound is predicted to have moderate δp and δh values, suggesting good solubility in solvents like THF, Ethyl Acetate, and Acetone.

Predicted Qualitative Solubility Profile

Synthesizing the structural analysis and theoretical principles, we can establish a predictive solubility profile. This serves as a starting point for experimental verification.

Table 3: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Cyclohexane | Insoluble / Sparingly Soluble | The molecule's polarity from the ester and difluoro groups is too high for these aliphatic solvents. |

| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the phenyl ring, while having enough polarity to accommodate the polar groups. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity to dissolve the compound without being overly polar. |

| Ethyl Acetate | Soluble / Very Soluble | The ester functionality of the solvent is a good match for the solute's ester group. | |

| Tetrahydrofuran (THF) | Soluble / Very Soluble | Excellent solvent for a wide range of polarities; expected to effectively solvate the molecule. | |

| Acetone | Soluble / Very Soluble | The high polarity should effectively dissolve the compound. | |

| Acetonitrile (ACN) | Soluble | A highly polar solvent that should be effective. | |

| Dimethylformamide (DMF) | Soluble / Very Soluble | A strong polar aprotic solvent, likely to be a very good solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful, highly polar solvent capable of overcoming crystal lattice energy.[10] | |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group can interact with the solute, but the extensive hydrogen bonding network of the alcohol may be disrupted by the large lipophilic part of the solute. |

| Water | Insoluble | The large, nonpolar bromomethylphenyl group makes the molecule too lipophilic to dissolve in water.[11] |

Experimental Protocols for Solubility Determination

As no quantitative data exists, experimental determination is essential. The following protocols provide a systematic, self-validating approach suitable for a research or drug development setting.

Protocol: Rapid Qualitative Solubility Screening

This initial screen provides a fast, material-sparing method to identify a promising range of solvents.[12]

Methodology:

-

Preparation: Aliquot approximately 5-10 mg of this compound into separate 1-dram vials.

-

Solvent Addition: Add a selected solvent (e.g., from Table 3) in 100 µL increments to the first vial.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. The rationale is to provide sufficient mechanical energy to break apart solute particles and facilitate dissolution.[13]

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid is fully dissolved, partially dissolved, or remains insoluble.

-

Iteration: Continue adding solvent up to a total volume of 1 mL. Record the approximate volume required for complete dissolution.

-

Classification: Classify the solubility based on an estimated concentration (e.g., >50 mg/mL = Very Soluble; 10-50 mg/mL = Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).

Caption: Workflow for rapid qualitative solubility screening.

Protocol: Quantitative Solubility Determination by Saturation Shake-Flask Method

This is the gold-standard method for generating precise solubility data.[14] Its core principle is to create a saturated solution at equilibrium and then accurately measure the concentration of the dissolved solute.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). A self-validating system requires confirming that equilibrium has been reached; this can be done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

-

Phase Separation: Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature. This step is crucial to avoid sampling undissolved particulates.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in units such as mg/mL or mol/L.

Caption: Protocol for quantitative solubility determination.

Concluding Remarks for the Researcher

While direct solubility data for this compound is currently unpublished, this guide provides the necessary theoretical and practical tools for its determination. The molecular structure suggests a preference for moderately polar to polar aprotic solvents. For drug development and process chemistry professionals, obtaining precise, quantitative data via the shake-flask method is paramount. This data will directly inform critical decisions in reaction scale-up, crystallization-based purification, and the development of formulations for preclinical studies. It is recommended to perform these experiments across a range of temperatures to fully characterize the thermodynamic properties of dissolution.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

-

California State University, Bakersfield. (n.d.). Experiment 1: Determination of Solubility Class. CSUB Department of Chemistry. [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

StackExchange. (2016). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]

-

Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora. [Link]

-

Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. Solubility of Things. [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UT Dallas Chemistry Department. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Hansen Solubility. [Link]

-

Chemistry LibreTexts. (2023). Atomic and Physical Properties of Halogens. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Solubility patterns of halogen anions. RSC Education. [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Wikipedia. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chiralen.com [chiralen.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The Use of Bromobenzene as a Solvent_Chemicalbook [chemicalbook.com]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling and Use of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

Section 1: Compound Profile and Identification

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is a complex halogenated aromatic ester. Its structure incorporates a difluoromethylene group, a feature of significant interest in medicinal chemistry and drug development. The difluoromethylene (CF2) group can act as a stable, lipophilic isostere for metabolically vulnerable positions like ethers or carbonyl groups, potentially enhancing the pharmacokinetic profile of drug candidates[1]. This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological considerations necessary for the responsible use of this compound in a research and development setting.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1226808-72-5 | [2] |

| Molecular Formula | C11H11BrF2O2 | - |

| Molecular Weight | 293.11 g/mol | - |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | - |

| Storage Conditions | 2-8 °C, Keep in dark place, Inert atmosphere | [2] |

Section 2: Hazard Analysis and Toxicological Profile

A thorough risk assessment for this compound requires a composite analysis of its structural components, as specific toxicological data for this compound is not widely published. The primary hazards stem from the difluoroacetate moiety and the brominated aromatic ring.

Inferred GHS Classification

Based on data from closely related analogs like Ethyl bromodifluoroacetate and Ethyl difluoroacetate, the following GHS classification should be assumed as a minimum precaution.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Basis (Analog Compounds) |

| Flammable Liquids | 🔥 | Danger | H225/H226: Highly flammable liquid and vapor or Flammable liquid and vapor. | [3][4][5] |

| Skin Corrosion / Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. | [3][4][5] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage. | [3][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | skull_crossbones | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. | Inferred from highly toxic analogs like Ethyl bromoacetate. Prudence dictates assuming high toxicity. |

| Long-term Aquatic Hazard | environment | Warning | H411: Toxic to aquatic life with long lasting effects. | Based on persistence of halogenated organics[4][6]. |

Toxicological Summary

-

Acute Effects (Corrosivity): The α,α-difluoroester functional group is highly reactive and likely corrosive. Analogs cause severe skin burns and eye damage upon contact[3][5]. Vapors are expected to be highly irritating to the respiratory tract, and inhalation may lead to serious complications, including pulmonary edema[7][8].

-

Chronic Effects (Organ-Specific and Environmental): Brominated aromatic compounds are a class of chemicals known for their environmental persistence and potential for bioaccumulation[6]. Some polybrominated compounds are hepatotoxic (damaging to the liver) and can act as endocrine disruptors, interfering with hormonal systems[9][10]. While the specific toxicity of this mono-brominated compound is unknown, repeated exposure should be avoided due to the potential for long-term health effects.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Strict adherence to engineering controls and PPE is mandatory to mitigate the risks associated with this compound.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of volatile vapors[7][11].

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly[12].

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. When handling quantities greater than a few milliliters or during any transfer operation, a full-face shield must be worn over the goggles[12].

-

Skin Protection:

-

Gloves: Nitrile gloves are a minimum requirement. For prolonged operations, consider wearing double gloves or selecting gloves specifically tested for resistance to halogenated solvents. Always inspect gloves for tears or holes before use[7][12].

-

Protective Clothing: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure closed-toe shoes are worn; open-toed shoes or sandals are strictly prohibited[12][13].

-

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood (e.g., during a large spill), a self-contained breathing apparatus (SCBA) must be used by trained emergency responders[14].

Section 4: Protocols for Safe Handling and Storage

The causality behind these protocols is to prevent accidental exposure, maintain chemical integrity, and avoid hazardous reactions.

Handling Protocol

-

Preparation: Before handling, review this guide and the available Safety Data Sheets for all reactants. Ensure the fume hood is operational and the work area is clear of clutter and ignition sources[15].

-

Grounding: Ground all metal equipment and containers to prevent the buildup of static electricity, which could ignite flammable vapors[3].

-

Transfers: Use only non-sparking tools for transfers. When transferring the liquid, do so slowly to minimize splashing and vapor generation.

-

Inert Atmosphere: Given the compound's sensitivity, operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture[2][16].

-

Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water[17]. Decontaminate all surfaces and equipment.

Storage Protocol

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals. The compound should be stored in a flammables-rated cabinet[3][7].

-

Segregation: Store away from incompatible materials. The primary incompatibilities are:

-

Strong oxidizing agents

-

Strong bases

-

Strong reducing agents[3]

-

-

Temperature: Adhere to the recommended storage temperature of 2-8 °C to ensure stability[2].

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response

-

Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area[17].

-

Control Vapors and Ignition Sources: If safe to do so, remove all sources of ignition. Ensure the spill is contained within a fume hood or that the area is well-ventilated[3].

-

Containment: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite[3].

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal[14].

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3][18].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][18].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention[3].

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: This compound is a halogenated organic substance.

-

Procedure: All waste containing this material, including contaminated absorbents and disposable labware, must be collected in a designated "Halogenated Organic Waste" container[7][13]. The container must be kept closed, properly labeled, and stored in a safe location pending pickup by institutional environmental health and safety personnel.

-

Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain[13].

Section 7: Reactivity Profile

-

Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere)[3].

-

Hazardous Reactions: Vapors are heavier than air and may travel to a source of ignition and flash back. Vapors may form explosive mixtures with air, especially at elevated temperatures[14].

-

Hazardous Decomposition Products: Thermal decomposition or combustion will produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF)[3].

References

-

Dostálová, S., Hrbková, M., & Dostál, J. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

ResearchGate. (n.d.). Divergent reactivity profile of α,α‐difluoroenolates. [Link]

-

Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

-

Abreu, P., et al. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET. [Link]

-

Chemistry LibreTexts. (2020, June 29). Safety. [Link]

-

National Institutes of Health. (n.d.). Ethyl difluoroacetate. PubChem. [Link]

-

Cuminet, F., et al. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

Yokoyama, Y. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. [Link]

-

Alichem. (n.d.). This compound. [Link]

-

Cuminet, F., et al. (2022, April 6). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. [Link]

-

Wikipedia. (n.d.). Persistent organic pollutant. [Link]

-

GOV.UK. (2022, June 10). Bromine: toxicological overview. [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY - ETHYL BROMOACETATE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chiralen.com [chiralen.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Persistent organic pollutant - Wikipedia [en.wikipedia.org]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. nj.gov [nj.gov]

- 9. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hmc.edu [hmc.edu]

- 13. hscprep.com.au [hscprep.com.au]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 16. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.com [fishersci.com]

"literature review of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate and analogs"

An In-Depth Technical Guide to Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate and its Analogs for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Organofluorine compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability compared to their non-fluorinated counterparts.[1][2] The difluoromethyl group (CF2) is particularly valuable as it can significantly alter the physicochemical properties of a molecule, serving as a bioisostere for other functional groups and influencing acidity and lipophilicity.[2] this compound and its analogs represent a class of compounds that leverage these benefits, offering a versatile scaffold for the development of novel therapeutics across various disease areas, from oncology to infectious diseases.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical series.

Core Synthesis Strategies for this compound

The primary challenge in synthesizing the title compound lies in the formation of the C-C bond between the difluoroacetate moiety and the substituted phenyl ring. A highly effective method for this transformation is the copper-mediated cross-coupling reaction.[3][4]

Key Synthetic Pathway: Copper-Mediated Cross-Coupling

This approach involves the reaction of an aryl iodide with ethyl bromodifluoroacetate in the presence of activated copper powder.[3] The causality behind this choice is the reliability of organocopper reagents for forming C-CF2 bonds.

Conceptual Workflow for Synthesis

Caption: Copper-mediated synthesis of the target compound.

Experimental Protocol: Copper-Mediated Synthesis

This protocol is adapted from a similar synthesis of a substituted phenyldifluoroacetate.[3]

Objective: To synthesize this compound.

Materials:

-

1-Iodo-4-bromo-2-methylbenzene

-

Activated Copper Powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet.

-

Reagent Addition: Under a positive pressure of argon, add activated copper powder (2.5-3.0 equivalents) and 1-iodo-4-bromo-2-methylbenzene (1.0 equivalent) to the flask.

-

Solvent Addition: Add anhydrous DMSO to the flask via syringe.

-

Reactant Addition: Slowly add ethyl bromodifluoroacetate (3.0 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.[3]

Synthesis of Analogs: Expanding the Chemical Space

The development of analogs is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.[8][9] The ethyl 2-(aryl)-2,2-difluoroacetate scaffold allows for several points of diversification.

Reformatsky Reaction for β-Hydroxy Esters

A primary method for generating functionalized analogs is the Reformatsky reaction, which involves reacting ethyl bromodifluoroacetate with aldehydes or ketones to produce 2,2-difluoro-3-hydroxy esters.[5][7] This introduces a hydroxyl group, which can serve as a handle for further chemical modification or as a key pharmacophoric feature.

General Reformatsky Reaction Workflow

Caption: A typical workflow for screening and optimizing new chemical entities.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its synthesis, primarily through robust copper-mediated cross-coupling reactions, is well-established. The true potential of this molecule lies in the vast chemical space accessible through its analogs, created via methods like the Reformatsky reaction and modifications to the aryl ring. The inherent properties conferred by the difluoroacetate group—enhanced metabolic stability and modulated electronic character—make these compounds promising candidates for discovery programs targeting a range of diseases. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this versatile chemical series in the pursuit of novel therapeutics.

References

- The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Sodium 2-chloro-2,2-difluoroacetate - YouTube.

- Methyl difluoroacetate - Chem-Impex.

- SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE.

- Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-5-phenylpentanoate - PrepChem.com.

- This compound.

- Ethyl bromodifluoroacetate - Wikipedia.

- Ethyl Analogue Research Articles - Page 1 | R Discovery.

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed.

- Ethyl bromodifluoroacetate - Enamine.

- This compound - CHIRALEN.

- Methyl difluoroacetate | C3H4F2O2 | CID 79012 - PubChem - NIH.

- Ethyl bromodifluoroacetate | 667-27-6 | FE10544 - Biosynth.

- Ethyl bromodifluoroacetate | 667-27-6 - ChemicalBook.

- the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC - NIH.

- Ethyl bromodifluoroacetate 98 667-27-6 - Sigma-Aldrich.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.

- Acetic acid, 2,2-difluoro-, ion(1-) | C2HF2O2 - PubChem.

- Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea - MDPI.

- Pharmacological activity of furan derivatives.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH.

- the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PubMed.

- (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 5. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 8. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment optimization and elaboration strategies - the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate in Modern Organic Synthesis

Abstract

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethyl group (CF2), in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This document provides a comprehensive guide to the synthetic utility of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate, a versatile building block for the construction of complex difluoromethylated aromatic compounds. We will explore its application in pivotal synthetic transformations, including palladium-catalyzed cross-coupling and Reformatsky-type reactions, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Significance of Difluoromethylated Arenes

The pursuit of novel therapeutic agents has underscored the importance of fluorine in drug design. The difluoromethyl group, with its unique electronic properties and steric profile, can significantly improve a drug candidate's metabolic profile by blocking sites of oxidative metabolism.[3] Furthermore, its ability to act as a lipophilic hydrogen bond donor can lead to enhanced target engagement.[1] this compound serves as a key reagent, providing both a difluoroacetate moiety and a handle for further molecular elaboration via its aryl bromide. This bifunctional nature makes it an exceptionally valuable tool for drug development professionals aiming to rapidly generate libraries of novel, fluorinated compounds.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is critical for its successful application.

| Property | Value |

| Chemical Formula | C11H11BrF2O2 |

| Molecular Weight | 309.11 g/mol |

| CAS Number | 1226808-72-5[4] |

| Appearance | Colorless to light yellow oil |

| Boiling Point | Not explicitly available; estimated >200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO) |

| Stability | Moisture-sensitive; should be stored under an inert atmosphere.[5] |

Core Synthetic Applications and Mechanistic Rationale

This compound is primarily employed in two major classes of reactions: transition metal-catalyzed cross-couplings and nucleophilic additions via Reformatsky-type reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring provides a classic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond.[6][7] This allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Insight: The catalytic cycle, illustrated below, initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate these steps and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[8]

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow This diagram outlines the key steps for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Copper-Mediated Cross-Coupling

An alternative to palladium catalysis involves the use of copper, often in the form of copper powder.[9][10] This methodology can be advantageous due to the lower cost of copper and, in some cases, different functional group tolerance. The reaction of aryl iodides with ethyl bromodifluoroacetate in the presence of copper powder to yield aryldifluoroacetates has been well-documented and serves as a strong precedent.[9]

Mechanistic Insight: This reaction is believed to proceed through the formation of an organocopper intermediate. The copper metal reductively inserts into the carbon-halogen bond of ethyl bromodifluoroacetate. The resulting copper-containing species then participates in the cross-coupling with the aryl bromide.

Diagram 2: Copper-Mediated Coupling Workflow This diagram illustrates the process for a copper-mediated cross-coupling reaction to synthesize α,α-difluoro-β-hydroxyesters.

Reformatsky-Type Reactions

The Reformatsky reaction is a classic method for forming β-hydroxy esters.[11] In the context of our reagent, the reaction involves the generation of an organozinc reagent (a Reformatsky enolate) from the α-bromo-α,α-difluoroacetate moiety.[12] This nucleophilic species can then add to carbonyl compounds, such as aldehydes and ketones, to generate valuable α,α-difluoro-β-hydroxyesters.[13][14]

Mechanistic Insight: Zinc metal undergoes oxidative insertion into the carbon-bromine bond to form a zinc enolate. This enolate is less basic and reactive than corresponding lithium or magnesium enolates, which prevents self-condensation of the ester.[11] The reaction with a carbonyl compound proceeds through a six-membered chair-like transition state.[11]

Diagram 3: Reformatsky Reaction Workflow This diagram shows the workflow for a Reformatsky-type reaction using this compound.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, based on established procedures for analogous compounds.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Ethyl 2-(5-(4-methoxyphenyl)-2-methylphenyl)-2,2-difluoroacetate.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium carbonate (K2CO3) (3.0 equiv)

-

Toluene

-